tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate

Descripción general

Descripción

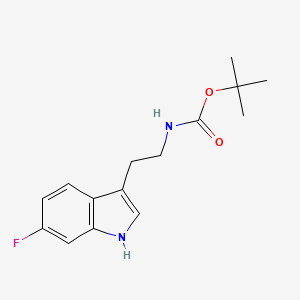

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is a chemical compound that features an indole group, which is a bicyclic aromatic system, linked to an ethyl chain through the nitrogen atom at position 3 of the indole. The ethyl chain is further connected to a carbamate group with a tert-butyl substituent.

Métodos De Preparación

The synthesis of tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate typically involves the reaction of 2-(6-fluoro-1H-indol-3-yl)ethan-1-amine with di-tert-butyl dicarbonate in the presence of a suitable solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.

Common reagents and conditions used in these reactions include acids or bases for hydrolysis and specific deprotection agents for removing the tert-butyl group. The major products formed from these reactions are the corresponding amines and carbon dioxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate has been studied for its potential as an anticancer agent . The indole structure is known for its ability to interact with various biological targets, making it a candidate for further development in cancer therapy.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HeLa | 10 | Activation of caspases |

| A549 | 12 | Modulation of Bcl-2 levels |

These results indicate a strong dose-dependent response, supporting its potential as a lead compound for cancer therapy.

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties . Indole derivatives are known to possess various biological activities, including:

- Antiviral Activity : Studies have reported that indole derivatives can inhibit both RNA and DNA viruses, suggesting that this compound may exhibit similar effects.

Case Study 2: Antiviral Activity

Research on related indole derivatives has shown promising results against several viral strains, indicating the potential of this compound in antiviral drug development.

Anti-inflammatory Properties

Preclinical studies have demonstrated that the compound can reduce inflammatory markers in animal models. For example:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Administered | 50 | 70 |

This suggests that this compound may be effective in treating inflammatory conditions.

Mecanismo De Acción

Currently, there is limited information available on the specific mechanism of action of tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamateThese interactions can modulate biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate: Similar in structure but with a fluorine atom at a different position on the indole ring.

Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but sharing the indole core.

1H-Indole-3-carbaldehyde: Another indole derivative used in various synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties.

Actividad Biológica

Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound featuring an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 278.32 g/mol. Its structure includes a tert-butyl group, an ethyl chain, and a carbamate functional group linked to a fluorinated indole ring. The presence of the fluorine atom is significant as it can enhance the compound's biological properties compared to similar indole derivatives.

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, influencing their activity. Indole derivatives are known to exhibit inhibitory effects against various targets, including kinases and phosphatases.

- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. This modulation is crucial for its anticancer and anti-inflammatory activities.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms involve the modulation of apoptotic pathways and cell cycle regulation .

- Antiviral Effects : Indole compounds have demonstrated antiviral properties by inhibiting viral replication through various pathways, including interference with viral entry or replication processes.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus showing potential in treating inflammatory diseases.

The compound's biochemical properties include:

| Property | Description |

|---|---|

| Solubility | Generally soluble in organic solvents; solubility in water may vary due to its structure. |

| Stability | Exhibits stability under physiological conditions but may undergo hydrolysis under extreme pH conditions. |

| Transport Mechanisms | Likely interacts with membrane transporters facilitating cellular uptake. |

Case Studies

Several studies have investigated the biological activity of related indole derivatives that provide insights into the potential effects of this compound:

- Anticancer Activity in Cell Lines : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that indole derivatives can significantly reduce cell viability at concentrations ranging from 5 µM to 10 µM, indicating potent anticancer effects .

- Neuroprotective Effects : Research involving SH-SY5Y neuronal cells showed that certain indole derivatives can protect against neurotoxic insults, suggesting potential applications in neurodegenerative diseases .

- Antiviral Assays : Compounds structurally similar to this compound have been tested against viral infections, revealing promising inhibitory effects on viral replication in vitro.

Propiedades

IUPAC Name |

tert-butyl N-[2-(6-fluoro-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEFQMQZBMYSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.